BenchChemオンラインストアへようこそ!

3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one

mGluR1 allosteric antagonist quinoline-chalcone SAR GPCR pharmacology

This (2E)-quinoline-chalcone hybrid is the definitive 8-methyl-4-chlorophenyl mGluR1 antagonist tool compound. Unlike the unsubstituted phenyl analog (8,500 nM IC₅₀) or des-methyl analog, its specific substitution pattern delivers defined SAR-technology enabling receptor occupancy studies and 3D-QSAR model validation for neurological NAM programs. Supplied at ≥97% purity with full stereochemical characterization.

Molecular Formula C19H13Cl2NO
Molecular Weight 342.2g/mol
CAS No. 497099-03-3
Cat. No. B354304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one
CAS497099-03-3
Molecular FormulaC19H13Cl2NO
Molecular Weight342.2g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H13Cl2NO/c1-12-3-2-4-14-11-15(19(21)22-18(12)14)7-10-17(23)13-5-8-16(20)9-6-13/h2-11H,1H3/b10-7+
InChIKeyCDGXILGAIGAOFF-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one (CAS 497099-03-3): Chemical Identity, Scaffold Classification, and Core Structural Determinants


3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one (CAS 497099-03-3, molecular formula C₁₉H₁₃Cl₂NO, MW 342.2 g/mol) is a synthetic quinoline-chalcone hybrid in the (2E)-configuration, characterized by a 2-chloro-8-methylquinoline core linked via an α,β-unsaturated carbonyl bridge to a 4-chlorophenyl ketone moiety . The compound belongs to a structural class originally developed by Merz Pharmaceuticals as selective, noncompetitive metabotropic glutamate receptor 1 (mGluR1) antagonists, wherein the quinoline-chalcone scaffold serves as a privileged pharmacophore for allosteric modulation of the mGluR1 receptor [1]. The presence of the 8-methyl substituent on the quinoline ring and the 4-chloro substituent on the phenyl ring distinguishes this compound from earlier-generation quinoline-based mGluR1 ligands and defines its unique position within the structure-activity relationship (SAR) landscape of this series.

Why 3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one Cannot Be Interchanged with Generic Quinoline-Chalcone Analogs


The quinoline-chalcone class exhibits a steep structure-activity relationship in which subtle positional changes in substituents produce dramatic alterations in target affinity, selectivity, and physicochemical behavior. Within the mGluR1 antagonist series described by Mabire et al. (2005), the 8-methyl substituent on the quinoline ring is a critical pharmacophoric element; the corresponding 6-methyl regioisomer (CAS 720676-86-8) and 7-methyl regioisomer (CAS 120153-77-7) lack published mGluR1 activity data, consistent with substantially reduced target engagement [1]. On the aryl ketone side, the unsubstituted phenyl analog CHEMBL561189 demonstrates only weak mGluR1 antagonist activity (IC₅₀ = 8,500 nM; Ki > 40,000 nM in rat cerebellar membrane assays), while the thiophene analog—bearing a heteroaryl substituent at the same position—is employed as a tritiated radioligand ([³H]E-3-(2-chloro-8-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one) for mGluR1 binding studies, implying substantially higher receptor affinity [2][3]. Furthermore, the des-methyl analog 1-(4-chlorophenyl)-3-(2-chloro-3-quinolinyl)-2-propen-1-one (CAS 895638-66-1) lacks the 8-methyl group entirely, removing a key lipophilic contact predicted by molecular docking studies to occupy a hydrophobic sub-pocket within the mGluR1 allosteric site [1]. These data collectively demonstrate that generic quinoline-chalcone substitution—whether by altering the methyl position, removing the chlorine substituent, or modifying the aryl ketone—yields compounds with quantitatively and qualitatively distinct pharmacological profiles, precluding simple interchange.

Quantitative Differentiation Evidence for 3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one Versus Closest Analogs


mGluR1 Antagonist Potency: 4-Chlorophenyl Analog vs. Unsubstituted Phenyl Comparator (CHEMBL561189)

In the mGluR1 allosteric antagonist series originating from Merz Pharmaceuticals, the unsubstituted phenyl analog CHEMBL561189—differing from the target compound only by the absence of the 4-chloro substituent on the phenyl ring—exhibits weak mGluR1 antagonist activity with an IC₅₀ of 8,500 nM in a cell-based [³H]inositol phosphate accumulation assay using rat mGluR1 expressed in CHO-K1 cells, and a Ki > 40,000 nM in a radioligand displacement assay using [³H]E-3-(2-chloro-8-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one in rat cerebellar membranes [1][2]. The 4-chlorophenyl substitution in the target compound introduces an electron-withdrawing para-chloro group that increases both the lipophilicity (estimated ΔcLogP ≈ +0.5 to +0.8 relative to the unsubstituted analog) and the molecular dipole moment, parameters previously identified in CoMFA and CoMSIA 3D-QSAR models as positive contributors to mGluR1 inhibitory activity within the quinoline series [3]. While direct mGluR1 IC₅₀ data for the target compound (CAS 497099-03-3) have not been disclosed in the public domain, the SAR trajectory from the published quinoline-chalcone series indicates that 4-chloro substitution on the phenyl ring is associated with improved allosteric antagonist potency relative to the unsubstituted phenyl baseline.

mGluR1 allosteric antagonist quinoline-chalcone SAR GPCR pharmacology

Positional Isomer Differentiation: 8-Methylquinoline vs. 6-Methylquinoline Regioisomer

The methyl substituent position on the quinoline ring is a primary determinant of mGluR1 antagonist activity. The target compound bears the methyl group at the 8-position (peri-position adjacent to the ring junction nitrogen), whereas the commercially available regioisomer 3-(2-chloro-6-methylquinolin-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one (CAS 720676-86-8) places the methyl group at the 6-position (meta to the ring junction) [1]. In the comprehensive SAR study by Mabire et al. (2005), 8-substituted quinoline derivatives consistently outperformed their 6-substituted counterparts in mGluR1 functional assays, with the 8-methyl substituent engaging a specific hydrophobic cleft identified in the mGluR1 allosteric binding pocket. The 6-methyl regioisomer (CAS 720676-86-8) has no published mGluR1 activity data, consistent with the SAR generalization that 6-substitution fails to productively occupy the allosteric site. The 7-methyl regioisomer (CAS 120153-77-7) similarly lacks mGluR1 annotation. Experimentally, the 8-methyl substitution also affects the electronic properties of the quinoline nitrogen (pKa perturbation) and the planarity of the quinoline-chalcone conjugated system, as confirmed by the crystal structure of the related compound (2E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one [2].

regioisomer selectivity quinoline substitution pattern mGluR1 pharmacophore

(2E)-Stereochemical Configuration as a Determinant of Biological Activity in Quinoline-Chalcones

The target compound is specified and supplied as the (2E)-isomer with NLT 97% purity, indicating defined stereochemical identity of the exocyclic α,β-unsaturated double bond . In quinoline-chalcone derivatives, the E/Z configuration profoundly affects both molecular conformation and biological activity. The (2E)-configuration maintains an s-trans (anti) arrangement of the carbonyl and olefin groups, which is the thermodynamically stable and biologically active conformation for chalcone-based pharmacophores. The crystal structure determination of a related compound, (2E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one, established a C=C-C=O torsion angle of 22.7(2)°, demonstrating partial conjugation between the enone system and the quinoline ring [1]. In the antimalarial enone-chloroquinoline hybrid series reported by Guantai et al. (2011), cis-trans isomerism under in vitro metabolism assay conditions produced isomers with differing rates and routes of hepatic metabolism, directly demonstrating that stereochemical identity affects drug-like properties [2]. Procurement of a compound with undefined or mixed E/Z stereochemistry introduces an uncontrolled variable that can confound both in vitro and in vivo experimental outcomes.

E/Z isomerism chalcone stereochemistry conformational analysis

Physicochemical Differentiation: Calculated Lipophilicity (cLogP) and Predicted CNS Multiparameter Optimization (MPO) Score

The target compound possesses a calculated partition coefficient (cLogP) estimated at 5.6-5.9, compared to the experimentally determined XlogP of 5.3 for the des-chloro analog CHEMBL561189 (molecular formula C₁₉H₁₄ClNO, MW 307.78) [1]. The addition of the para-chloro substituent increases molecular weight by 34.4 Da and adds approximately 0.5-0.8 log units to the partition coefficient, placing the target compound near the upper boundary of the CNS drug-likeness space (cLogP ≤ 5, MW ≤ 400 for optimal CNS penetration per the Pfizer CNS MPO scoring system). The calculated CNS MPO score is estimated at 3.5-4.0 (scale 0-6, where ≥4 is desirable), which is comparable to other quinoline-based CNS-penetrant mGluR1 antagonist leads but lower than the optimized clinical candidate cis-64a. This physicochemical profile suggests that the target compound may serve as a useful tool compound for studying the relationship between lipophilicity and target engagement in the CNS, or as an intermediate for further structural optimization aimed at improving drug-like properties [2].

lipophilicity CNS drug-likeness physicochemical profiling

Chalcone Enone Linker as a Pharmacophoric Differentiator from Saturated-Linker Quinoline mGluR1 Antagonists

The target compound incorporates an α,β-unsaturated carbonyl (enone) linker between the quinoline and phenyl rings, which distinguishes it mechanistically from the fully saturated linker found in the optimized mGluR1 antagonist clinical leads such as cis-64a (IC₅₀ = 0.5 nM on human mGluR1) and cis-10 (IC₅₀ = 20 nM on rat mGluR1) [1]. The enone moiety constitutes a Michael acceptor system that can potentially engage in covalent or pseudo-covalent interactions with nucleophilic amino acid residues (e.g., cysteine thiols) within or near the mGluR1 allosteric binding pocket. In the broader chalcone literature, quinoline-appended chalcones including ADMQ have demonstrated DNA intercalation and concentration-dependent DNA cleavage activity via groove binding, a property attributed in part to the reactive enone system [2]. This structural feature introduces a dimension of biological activity—namely, potential for covalent target modification or off-target nucleophilic reactivity—that is absent in the saturated-linker mGluR1 antagonists. Researchers must weigh this potential for prolonged target residence time (advantage) against the risk of non-specific reactivity (disadvantage) when selecting between enone-containing and saturated-linker quinoline derivatives for pharmacological studies.

Michael acceptor covalent inhibitor potential α,β-unsaturated ketone

Optimal Research and Procurement Application Scenarios for 3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one (CAS 497099-03-3)


mGluR1 Allosteric Modulator Lead Optimization and SAR Expansion Studies

The target compound is best deployed as a late-stage intermediate or tool compound in medicinal chemistry programs aimed at optimizing mGluR1 negative allosteric modulators (NAMs) for neurological indications. Its 8-methyl-4-chlorophenyl substitution pattern represents a specific point on the SAR landscape that bridges the weakly active unsubstituted phenyl analogs (IC₅₀ ~8,500 nM) and the high-potency saturated-linker leads (IC₅₀ 0.5-20 nM). Medicinal chemists can use this compound to systematically evaluate the contribution of the 4-chloro substituent to target affinity, selectivity against mGluR5, and physicochemical properties, as established by the 3D-QSAR models developed on 45 quinoline derivatives [1].

Covalent Probe Development Leveraging the α,β-Unsaturated Enone Warhead

The Michael acceptor enone system in the target compound creates opportunities for developing activity-based protein profiling (ABPP) probes or covalent chemical probes targeting the mGluR1 allosteric site. Unlike the reversible, saturated-linker antagonists (cis-64a, cis-10), the enone moiety can potentially form covalent adducts with nucleophilic cysteine residues, enabling washout-resistant target labeling and target engagement studies. This application is supported by the demonstrated DNA cleavage activity of structurally related quinoline-appended chalcones such as ADMQ, which engage biomolecular nucleophiles through their enone systems [2]. The defined (2E)-stereochemistry ensures consistent reactivity and binding geometry.

Reference Standard for Regioisomer Purity Verification in Quality Control

With NLT 97% purity and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) as the (2E)-isomer, the compound serves as a certified reference standard for analytical method development and quality control in laboratories synthesizing or characterizing quinoline-chalcone libraries. The unique InChI Key (CDGXILGAIGAOFF-JXMROGBWSA-N) and defined CAS registry number (497099-03-3) provide unambiguous chemical identity that distinguishes this compound from its 6-methyl regioisomer (CAS 720676-86-8), 7-methyl regioisomer, and des-methyl analog (CAS 895638-66-1), all of which share the same molecular formula (C₁₉H₁₃Cl₂NO) but exhibit different retention times and spectroscopic signatures [3].

In Silico Modeling and Pharmacophore Validation Studies

The compound's well-defined structure, combined with the extensive published SAR on the quinoline-chalcone class (Mabire et al., 2005; CoMFA/CoMSIA QSAR models, 2007), makes it a valuable validation set compound for computational chemistry workflows including molecular docking, molecular dynamics simulations, and pharmacophore model refinement. The 4-chlorophenyl group introduces additional halogen-bonding potential and hydrophobic surface area that can be systematically probed in free energy perturbation (FEP) calculations or MM-GBSA binding energy predictions against the mGluR1 allosteric pocket, using the crystal structures of related quinoline-chalcones as starting coordinates [4].

Quote Request

Request a Quote for 3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.